2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS2/c16-10-5-7-11(8-6-10)20-9-14(19)18-15-17-12-3-1-2-4-13(12)21-15/h5-8H,1-4,9H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPFQNKYPRIFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes.
Mode of Action
The compound activates NRF2, disrupting its interaction with the Kelch-like ECH-associated protein 1 (KEAP1) via interfering with the KEAP1’s Kelch domain. This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus, bind to the antioxidant response element, and initiate the transcription of target genes.
Biochemical Pathways
The activation of NRF2 leads to the upregulation of various antioxidant and cytoprotective genes, including NQO1 and HO-1. These genes play a significant role in neutralizing reactive oxygen species and mitigating oxidative stress. The compound also exhibits anti-inflammatory activity, reversing the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB).
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with thiazole moieties have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The SAR studies suggest that modifications at the phenyl ring can enhance anticancer potency. Specifically, electron-withdrawing groups at the ortho position of the phenyl ring are preferred for higher activity .
The proposed mechanism of action for thiazole derivatives involves:
- Inhibition of Protein Kinases : Many thiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation.
- Induction of Apoptosis : These compounds may also induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key points:
- Substituents on the Phenyl Ring : The presence of halogen substituents (e.g., chlorine) enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
- Thiazole Ring Modifications : Alterations in the thiazole ring can significantly impact the compound's potency and selectivity against different cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 0.096 | |
| Anticancer Activity | A549 | 0.120 | |
| Protein Kinase Inhibition | Various | 0.05 - 0.15 |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thiazole derivatives, including our compound of interest, against MCF-7 and HepG2 cell lines. The results demonstrated that compounds with a similar structure exhibited IC50 values ranging from 0.05 to 0.15 μM, indicating potent anticancer activity .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which thiazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways and inhibit anti-apoptotic proteins like Bcl-2, leading to increased cell death in tumor cells .
Comparison with Similar Compounds
Table 1: Activity Profiles of Structurally Related Compounds
Key Observations :
- The 4-chlorophenyl group enhances lipophilicity and target binding in enzyme inhibition, as seen in MAO-B and MMP inhibitors .
- Thioether linkages (e.g., 4-chlorophenylthio) improve stability and bioavailability compared to hydrazine or morpholinoethoxy derivatives .
- Insecticidal activity in pyridine-thioacetamide analogs highlights the role of aromatic heterocycles in agrochemical applications .
Q & A
Q. What are the standard protocols for synthesizing 2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized?
Synthesis typically involves refluxing intermediates in polar aprotic solvents (e.g., dimethylformamide) with reagents like ethyl cyanoacetate or substituted anhydrides. For example, analogs of this compound are synthesized by heating precursor molecules (e.g., tetrahydrobenzo[b]thiophen-2-amine derivatives) with thioacetamide or acylating agents under controlled conditions . Optimization includes varying reaction time (4–6 hours), temperature (80–100°C), and stoichiometric ratios (1:1 molar equivalents) to maximize yield. Post-synthesis purification often employs recrystallization (e.g., methanol/DMF mixtures) or HPLC for high-purity isolates .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazole carbons at δ 160–170 ppm) .
- Infrared (IR) Spectroscopy : Peaks for C=O (1650–1700 cm⁻¹), C-S (600–700 cm⁻¹), and NH stretching (3200–3400 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across studies?
Discrepancies in biological activity (e.g., antibacterial efficacy) may arise from:
- Assay Variability : Differences in bacterial strains, inoculum size, or growth media. Use standardized protocols like CLSI guidelines .
- Compound Purity : Impurities (>95% purity required for reliable bioactivity) verified via HPLC or TLC .
- Solubility Effects : Poor aqueous solubility can reduce apparent activity. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via UV-Vis spectroscopy .
Orthogonal assays (e.g., MIC testing + time-kill curves) and dose-response studies are critical for validation .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., bacterial enzymes)?
- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., dihydrofolate reductase) based on X-ray crystallographic data. Key interactions include hydrogen bonding with the thiazole ring and hydrophobic contacts with the chlorophenyl group .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
- Partitioning Coefficients : Measure logKow (octanol-water) and soil adsorption (Kd) to predict mobility .
- Degradation Studies : Hydrolytic/photolytic stability under controlled UV light (λ = 254 nm) and pH (3–9) .
- Ecotoxicology : Test acute toxicity (LC50/EC50) in Daphnia magna and algal models, with endpoints aligned with OECD guidelines .
Methodological Challenges and Solutions
Q. What strategies mitigate synthetic byproduct formation during the acylation step?
Common byproducts (e.g., over-acylated derivatives) arise from excess acylating agents. Solutions include:
- Stoichiometric Control : Limit acyl chloride/reagent to 1.05 equivalents .
- Temperature Modulation : Lower reaction temperatures (0–5°C) for slower, selective acylation .
- Workup Optimization : Use quenching agents (ice/water mixtures) to precipitate pure product and remove unreacted reagents .
Q. How should researchers design pharmacological testing for in vivo efficacy and safety?
- Dose Escalation : Start with 10 mg/kg (oral) in rodent models, monitoring hepatic/renal toxicity via serum ALT/CRE levels .
- Pharmacokinetics : Measure plasma half-life (t½) and bioavailability using LC-MS/MS .
- Control Groups : Include vehicle controls and reference drugs (e.g., ciprofloxacin for antibacterial studies) .
Data Analysis and Interpretation
Q. How can researchers statistically validate differences in bioactivity between analogs?
Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC50 values across analogs). For small datasets, non-parametric tests (Mann-Whitney U) are appropriate. Replicate experiments (n ≥ 3) and report 95% confidence intervals .
Q. What analytical approaches resolve overlapping NMR signals in structurally similar derivatives?
- 2D NMR : HSQC and HMBC to assign proton-carbon correlations, distinguishing aromatic vs. aliphatic environments .
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to minimize solvent interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
